molecular formula C18H26N2O2S B12227413 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one

Cat. No.: B12227413
M. Wt: 334.5 g/mol
InChI Key: QOLCVKVUCQQTBK-UHFFFAOYSA-N
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Description

2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a phenoxy group, a diazepane ring, and a thiolane ring, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one typically involves multiple steps, including the formation of the phenoxy group, the construction of the diazepane ring, and the incorporation of the thiolane ring. Common synthetic routes may include:

    Step 1: Formation of the phenoxy group through nucleophilic substitution reactions.

    Step 2: Construction of the diazepane ring via cyclization reactions.

    Step 3: Incorporation of the thiolane ring through thiol-ene reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing reaction conditions such as temperature, pressure, and catalysts to achieve high yields and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to scale up production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may undergo various chemical reactions, including:

    Oxidation: Conversion of thiolane ring to sulfoxide or sulfone.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions on the phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens or alkylating agents.

Major Products

The major products formed from these reactions may include sulfoxides, sulfones, alcohols, and substituted phenoxy derivatives.

Scientific Research Applications

2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme interactions.

    Medicine: As a candidate for drug development targeting specific biological pathways.

    Industry: As a precursor for the synthesis of materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one may involve interactions with specific molecular targets such as enzymes, receptors, or ion channels. The compound’s structure may allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
  • 2-(4-Methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethan-1-one
  • 2-(3-Methylphenoxy)-1-[4-(thiolan-2-yl)-1,4-diazepan-1-yl]ethan-1-one

Uniqueness

The uniqueness of this compound may lie in its specific substitution pattern and ring structure, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H26N2O2S

Molecular Weight

334.5 g/mol

IUPAC Name

2-(3-methylphenoxy)-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]ethanone

InChI

InChI=1S/C18H26N2O2S/c1-15-4-2-5-17(12-15)22-13-18(21)20-8-3-7-19(9-10-20)16-6-11-23-14-16/h2,4-5,12,16H,3,6-11,13-14H2,1H3

InChI Key

QOLCVKVUCQQTBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCCN(CC2)C3CCSC3

Origin of Product

United States

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